molecular formula C30H27N3O3S B406867 2-((3-Cyano-4-(3,4-dimethoxyphenyl)-6-phenylpyridin-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide CAS No. 332040-48-9

2-((3-Cyano-4-(3,4-dimethoxyphenyl)-6-phenylpyridin-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide

Cat. No.: B406867
CAS No.: 332040-48-9
M. Wt: 509.6g/mol
InChI Key: ILBCKXGBLVQBGB-UHFFFAOYSA-N
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Description

2-((3-Cyano-4-(3,4-dimethoxyphenyl)-6-phenylpyridin-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide is a complex organic compound with a molecular formula of C30H27N3O3S . This compound is characterized by its unique structure, which includes a pyridine ring substituted with cyano, dimethoxyphenyl, and phenyl groups, as well as a sulfanyl-acetamide moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Cyano-4-(3,4-dimethoxyphenyl)-6-phenylpyridin-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyridine ring, followed by the introduction of the cyano, dimethoxyphenyl, and phenyl groups. The final step involves the formation of the sulfanyl-acetamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-((3-Cyano-4-(3,4-dimethoxyphenyl)-6-phenylpyridin-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

2-((3-Cyano-4-(3,4-dimethoxyphenyl)-6-phenylpyridin-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((3-Cyano-4-(3,4-dimethoxyphenyl)-6-phenylpyridin-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The cyano group and aromatic rings may interact with enzymes or receptors, modulating their activity. The sulfanyl-acetamide moiety can also play a role in the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-((3-Cyano-4-(3,4-dimethoxyphenyl)-6-phenylpyridin-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide is unique due to its specific substitution pattern on the pyridine ring and the presence of both cyano and sulfanyl-acetamide groups. These structural features contribute to its distinct chemical and biological properties .

Properties

CAS No.

332040-48-9

Molecular Formula

C30H27N3O3S

Molecular Weight

509.6g/mol

IUPAC Name

2-[3-cyano-4-(3,4-dimethoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl-N-(2,4-dimethylphenyl)acetamide

InChI

InChI=1S/C30H27N3O3S/c1-19-10-12-25(20(2)14-19)32-29(34)18-37-30-24(17-31)23(16-26(33-30)21-8-6-5-7-9-21)22-11-13-27(35-3)28(15-22)36-4/h5-16H,18H2,1-4H3,(H,32,34)

InChI Key

ILBCKXGBLVQBGB-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=C(C(=CC(=N2)C3=CC=CC=C3)C4=CC(=C(C=C4)OC)OC)C#N)C

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=C(C(=CC(=N2)C3=CC=CC=C3)C4=CC(=C(C=C4)OC)OC)C#N)C

Origin of Product

United States

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